N-[4-(aminosulfonyl)phenyl]-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H14N4O4S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.04564729 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
A study by Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides, including compounds similar to N-[4-(aminosulfonyl)phenyl]-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, which demonstrated excellent antioxidant activity. The compounds were evaluated using the DPPH method, highlighting their potential in combating oxidative stress (Barbuceanu et al., 2014).
Anticancer and Antioxidant Effects
Mohamed et al. (2022) explored benzene sulfonamide derivatives for their anticancer properties against MCF-7 breast carcinoma cell lines. Two derivatives showed potent anticancer effects while displaying low antioxidant activities. This study underscores the compound's relevance in cancer research, particularly in developing new therapeutic agents (Mohamed et al., 2022).
Antimicrobial Agents
Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial applications. These compounds, including variations of this compound, showed promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial treatments (Darwish et al., 2014).
Antihyperglycemic Agents
A study by Aly et al. (2021) synthesized hydrazinecarbothioamides with a phenylsulfonyl group to investigate their antihyperglycemic activity in diabetic mice. The compounds significantly lowered blood glucose levels and normalized oxidative stress markers, highlighting their potential as antidiabetic agents (Aly et al., 2021).
Corrosion Inhibition
Ebenso et al. (2010) explored thiosemicarbazides as corrosion inhibitors for mild steel in acidic solutions, showing that compounds like this compound can effectively inhibit corrosion. This research indicates the compound's potential in industrial applications, particularly in protecting metals against corrosion (Ebenso et al., 2010).
Properties
IUPAC Name |
1-[(2-methylfuran-3-carbonyl)amino]-3-(4-sulfamoylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S2/c1-8-11(6-7-21-8)12(18)16-17-13(22)15-9-2-4-10(5-3-9)23(14,19)20/h2-7H,1H3,(H,16,18)(H2,14,19,20)(H2,15,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQFJDSPMQOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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